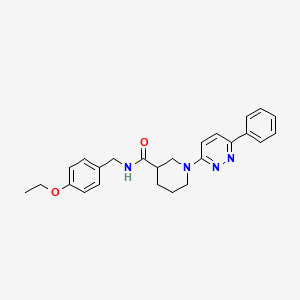

![molecular formula C16H18FN3O3S B2617711 1-(2-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine CAS No. 869075-64-9](/img/structure/B2617711.png)

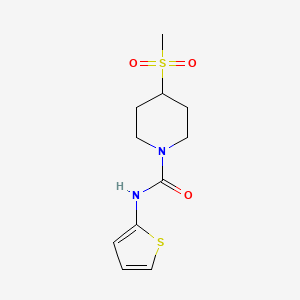

1-(2-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a guanidine derivative, which contains a fluorophenyl group, a methoxyphenyl group, and a sulfonyl group. Guanidine derivatives are known for their biological activities and are used in various fields such as medicinal chemistry . The presence of fluorophenyl and methoxyphenyl groups might contribute to the compound’s properties and biological activities.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a guanidine core with attached fluorophenyl, methoxyphenyl, and sulfonyl groups . The exact structure would depend on the positions of these groups on the guanidine core.Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the guanidine core and the attached groups . For example, the fluorophenyl group might undergo reactions involving the replacement of the fluorine atom.科学的研究の応用

Guanidinium-Functionalized Anion Exchange Polymer Electrolytes

Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes were developed through an activated fluorophenyl-amine reaction, followed by methylation with dimethyl sulfate. This innovative approach offers precise control over cation functionality, connecting guanidinium directly into stable phenyl rings, enhancing polymer electrolyte stability and functionality for potential use in energy storage and conversion applications (Kim et al., 2011).

Synthesis of PET Tracer Precursors

A novel sulfonamide derivative, aimed as a precursor for PET tracer synthesis using 18F-fluoride chemistry, was developed starting from 4-nitrobenzenesulfonyl guanidine. This compound demonstrates the potential for efficient synthesis of 18F-labeled analogs, crucial for advancing diagnostic imaging techniques (Gebhardt & Saluz, 2012).

Fluorometric Determination of 9,10-Phenanthrenequinone

The reaction between guanidine and 9,10-Phenanthrenequinone (9,10-PQ) in alkaline conditions, forming a fluorescent product, facilitates the fluorometric determination of 9,10-PQ. This method underscores the utility of guanidine derivatives in analytical chemistry for sensitive detection of environmental pollutants (Tachibana et al., 1982).

Proton Exchange Membranes for Fuel Cells

Research into sulfonated poly(arylene ether sulfone) copolymers, utilizing guanidinium-functionalized components, has shown promising results for use as proton exchange membranes in fuel cells. These materials exhibit high proton conductivity and low methanol permeability, essential characteristics for efficient fuel cell operation (Kim et al., 2008).

作用機序

Target of Action

The primary targets of 1-(2-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine are not explicitly mentioned in the search results. Therefore, it’s challenging to provide a definitive answer. Many chemical compounds interact with proteins or enzymes in the body, altering their function and leading to changes in cellular activity .

Mode of Action

The specific mode of action of 1-(2-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine is not clearly stated in the search results. Generally, a compound interacts with its target, often a protein or enzyme, leading to changes in the target’s activity. This interaction can inhibit or enhance the target’s function, resulting in various downstream effects .

Biochemical Pathways

Many compounds exert their effects by influencing biochemical pathways, leading to changes in cellular processes and functions .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolism into active or inactive forms, and its eventual excretion from the body .

Result of Action

The effects of a compound at the molecular and cellular level are often a result of its interaction with its target and the subsequent changes in biochemical pathways .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can affect a compound’s stability and efficacy .

将来の方向性

特性

IUPAC Name |

1-(2-fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O3S/c1-23-14-8-4-2-6-12(14)10-11-19-16(18)20-24(21,22)15-9-5-3-7-13(15)17/h2-9H,10-11H2,1H3,(H3,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJFXYYMYSXUMJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCN=C(N)NS(=O)(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2617632.png)

![2-(benzo[d]thiazol-2-ylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2617633.png)

![8-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2617635.png)

![3-butyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2617637.png)

![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2617639.png)

![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2617651.png)